N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide
Description
N-[3-[2-(4-Methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a quinoxaline core substituted with a thiophene-sulfonamide group and a 4-methoxyphenylethylamino side chain. Quinoxaline derivatives are known for their diverse biological activities, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-28-16-10-8-15(9-11-16)12-13-22-20-21(24-18-6-3-2-5-17(18)23-20)25-30(26,27)19-7-4-14-29-19/h2-11,14H,12-13H2,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFSPWVAZSBCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O3S2, with a molecular weight of 440.54 g/mol. The structure features a quinoxaline core, a thiophene moiety, and a sulfonamide group, which collectively contribute to its biological properties.
The compound's anticancer activity is attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting the cell cycle.
- Induction of Apoptosis : The compound may trigger apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell death in cancer cells.
- Cell Cycle Arrest : It has been observed that such compounds can cause G2/M phase arrest in the cell cycle, preventing cancer cells from dividing.
Biological Activity Data
A summary of relevant biological activity data for this compound is presented below:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 (Lung Cancer) | 1.5 | Induction of apoptosis |
| Antiproliferative | MCF7 (Breast Cancer) | 0.9 | Cell cycle arrest |
| Antiproliferative | SKOV3 (Ovarian Cancer) | 1.2 | ROS generation |
| Antiproliferative | HepG2 (Liver Cancer) | 1.8 | Disruption of microtubule function |
Case Study 1: Efficacy Against Lung Cancer
In a study involving A549 lung cancer cells, treatment with this compound resulted in significant cell death, with an IC50 value of 1.5 µM. The mechanism was linked to increased levels of ROS and subsequent activation of apoptotic pathways.
Case Study 2: Breast Cancer Cell Line Response
MCF7 breast cancer cells exhibited sensitivity to the compound with an IC50 value of 0.9 µM. Further investigations revealed that the compound induced G1 phase arrest, leading to reduced cell proliferation.
Case Study 3: Ovarian Cancer Mechanisms
Research on SKOV3 ovarian cancer cells indicated that the compound not only inhibited proliferation but also altered cellular morphology, suggesting significant cytotoxic effects through apoptosis induction.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that sulfonamides exhibit significant antimicrobial properties. A study on related compounds demonstrated that sulfonamide derivatives can effectively inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The binding affinity of these compounds to bacterial enzymes such as dihydropteroate synthase (DHPS) suggests potential as antibacterial agents .
Anticancer Properties
Sulfonamide compounds have been investigated for their anticancer activities. A computational study showed that certain derivatives can induce apoptosis in cancer cells through specific pathways. The presence of the quinoxaline and thiophene structures may enhance the compound's ability to interact with cellular targets involved in cancer proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been explored in various studies. Compounds similar to N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide have shown efficacy in reducing inflammation markers in vitro, indicating their potential for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives, including compounds structurally related to this compound, revealed significant antimicrobial activity against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 150 µg/mL, showcasing the effectiveness of these compounds as potential antibacterial agents .
Case Study 2: Anticancer Activity
In another investigation focused on the anticancer properties of sulfonamides, researchers synthesized various derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the sulfonamide structure could enhance cytotoxicity, with some compounds exhibiting IC50 values below 10 µM against breast cancer cells .
Computational Studies
Computational docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in bacterial metabolism and cancer cell proliferation pathways, further supporting its potential therapeutic applications .
Table 2: Binding Affinities
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Dihydropteroate Synthase (DHPS) | -8.1 |
| Protein Kinase B (Akt) | -7.5 |
| Cyclooxygenase-2 (COX-2) | -6.8 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Target Compound
- Core: Quinoxaline-thiophene-sulfonamide.
- Substituents: 4-Methoxyphenylethylamino group at position 3 of the quinoxaline ring.
Analog 1: 4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS 714945-29-6)
- Core: Quinoxaline-benzenesulfonamide.
- Substituents: 2-Methoxybenzylamino group at position 3; fluorine at the benzene ring.
Analog 2: N-[3-[(2-Chlorophenyl)methylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide
- Core: Quinoxaline-benzenesulfonamide.
- Substituents: 2-Chlorophenylmethylamino group.
- Key Difference : Chlorine substituent increases electronegativity, which may affect metabolic stability compared to methoxy groups .
Analog 3: SB-258510 (Benzo[b]thiophene-2-sulfonamide derivative)
- Core : Benzo[b]thiophene-sulfonamide.
- Substituents : 4-Methoxyphenyl-piperazinyl group.
- Key Difference: The benzo[b]thiophene core vs. quinoxaline alters ring aromaticity and π-stacking interactions, relevant to CB2 receptor binding .
Pharmacological Activity
- Target Compound: Likely targets kinase or G-protein-coupled receptors (GPCRs) due to quinoxaline-sulfonamide motifs, though specific data are unavailable.
- Analog 1 : Fluorinated analogs often exhibit improved bioavailability; benzenesulfonamide may target similar enzymes as thiophene-sulfonamides .
- Analog 3 (SB-258510) : Explicitly reported as a CB2 receptor ligand, suggesting the sulfonamide group plays a role in receptor interaction .
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 3 (SB-258510) |
|---|---|---|---|
| Molecular Weight | ~484 g/mol (estimated) | ~440 g/mol | 466.0 g/mol |
| Lipophilicity | High (methoxy group) | Moderate (fluorine) | High (piperazinyl) |
| Solubility | Low (non-polar groups) | Moderate (polar fluorine) | Low (bulky substituents) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Begin with a nucleophilic substitution reaction between quinoxaline derivatives and thiophene sulfonamide precursors. Optimize solvent polarity (e.g., DMF or acetonitrile) to enhance solubility of intermediates. Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1:1.2 for amine:sulfonamide) to minimize side products. Post-synthesis, purify using column chromatography with gradient elution (hexane:ethyl acetate) .
- Key Consideration : Intramolecular hydrogen bonding (as observed in analogous sulfonamide structures) may influence crystallization and purity. Use X-ray crystallography to validate structural fidelity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopy : Use - and -NMR to verify substituent positions and amine-sulfonamide linkage.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : Resolve disorder in sulfonamide or quinoxaline moieties, as seen in related compounds with occupancies split between conformers (e.g., 0.578:0.422 ratio for disordered oxygen atoms) .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to biological targets like the CB2 receptor?
- Methodology :
- Target Preparation : Retrieve CB2 receptor structure (PDB ID) and prepare it via protonation and energy minimization.
- Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel.
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Validate docking parameters using known CB2 agonists/antagonists.
- Analysis : Prioritize binding poses with hydrogen bonds between the sulfonamide group and receptor residues (e.g., Lys109). Compare results with experimental IC values from anti-proliferative assays .
Q. What experimental strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?
- Methodology :
- Factorial Design : Employ a 2 factorial design to test variables (e.g., dosage, administration route, metabolism). For example, assess bioavailability differences by comparing oral vs. intravenous delivery in murine models .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. Cross-reference with cytotoxicity assays (e.g., against cancer cell lines like MCF-7 or HepG2) .
- Case Study : If in vitro data shows potent inhibition but in vivo results are weak, investigate protein binding or efflux pump interactions using plasma protein binding assays or P-glycoprotein inhibition studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
